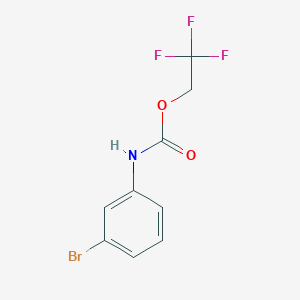
2,2,2-trifluoroethyl N-(3-bromophenyl)carbamate
説明
2,2,2-trifluoroethyl N-(3-bromophenyl)carbamate is a chemical compound with the CAS Number: 1087797-98-5 . It has a molecular weight of 298.06 . The IUPAC name for this compound is 2,2,2-trifluoroethyl 3-bromophenylcarbamate .
Molecular Structure Analysis
The InChI code for 2,2,2-trifluoroethyl N-(3-bromophenyl)carbamate is 1S/C9H7BrF3NO2/c10-6-2-1-3-7(4-6)14-8(15)16-5-9(11,12)13/h1-4H,5H2,(H,14,15) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
2,2,2-trifluoroethyl N-(3-bromophenyl)carbamate is an oil at room temperature .科学的研究の応用
Chiral Stationary Phases for Chromatography
Compounds similar to 2,2,2-trifluoroethyl N-(3-bromophenyl)carbamate have been studied for their chiral recognition abilities, especially in the context of high-performance liquid chromatography (HPLC). For instance, derivatives of cellulose and amylose carbamates have been developed as chiral stationary phases (CSPs) for the enantioseparation of racemic mixtures. The introduction of halogenated phenyl groups to these polymers has been shown to significantly affect their polarity and chiral discrimination capabilities, making them suitable for resolving a wide range of chiral compounds, including pharmaceuticals (Chankvetadze et al., 1997).
Photoredox Catalysis
In the field of synthetic organic chemistry, the development of novel fluoromethylation protocols is vital. Photoredox catalysis, utilizing visible light to activate carbon-fluorine bonds, has emerged as a powerful strategy for introducing fluorinated groups into organic molecules. This approach leverages the unique reactivity of fluorinated compounds to facilitate radical-mediated transformations, enabling the synthesis of complex fluorinated structures that are prevalent in pharmaceuticals and agrochemicals. The research highlights the potential of using trifluoromethyl and difluoromethyl groups as versatile building blocks in organic synthesis through photoredox catalytic processes (Koike & Akita, 2016).
Electroluminescent Materials
Carbazole derivatives, similar in structure to 2,2,2-trifluoroethyl N-(3-bromophenyl)carbamate, have been explored for their potential in light-emitting diode (LED) applications. These compounds, especially when substituted with electron-donating or electron-withdrawing groups, exhibit promising electroluminescent properties. The synthesis and characterization of stable carbazole derivatives that incorporate peripheral diarylamines suggest their utility as amorphous materials with high glass transition temperatures. Their luminescent properties, dependent on the nature of the substituents, make them candidates for use in organic LEDs (OLEDs), offering insights into the design of novel electroluminescent materials (Thomas et al., 2001).
Safety And Hazards
特性
IUPAC Name |
2,2,2-trifluoroethyl N-(3-bromophenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF3NO2/c10-6-2-1-3-7(4-6)14-8(15)16-5-9(11,12)13/h1-4H,5H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDTBGHDNTIZVBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trifluoroethyl N-(3-bromophenyl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



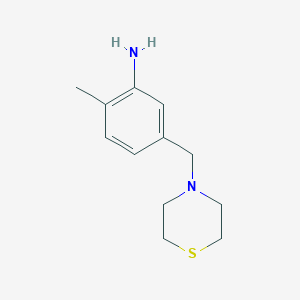
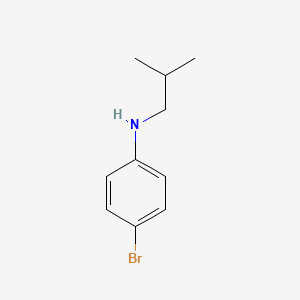

![4-{Methyl[(4-methylphenyl)methyl]amino}benzoic acid](/img/structure/B1518825.png)
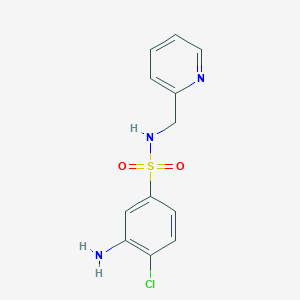
![1-{6-Methylthieno[2,3-d]pyrimidin-4-yl}piperazine](/img/structure/B1518829.png)
![{[(3-Methyl-1,2,4-oxadiazol-5-YL)methyl]thio}acetic acid](/img/structure/B1518830.png)
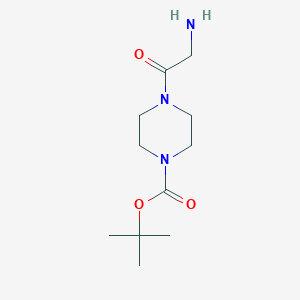
![Methyl 2-{[(5-chlorothiophen-2-yl)methyl]amino}acetate](/img/structure/B1518835.png)
![1-[(5-Methyl-1,3-thiazol-2-yl)sulfanyl]propan-2-one](/img/structure/B1518836.png)
![4-[(carboxymethyl)sulfamoyl]-1-methyl-1H-pyrrole-2-carboxylic acid](/img/structure/B1518838.png)
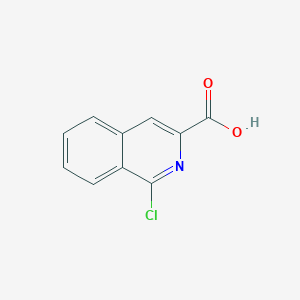
![1-{[5-(3-Fluorophenyl)thiophen-2-yl]methyl}piperazine](/img/structure/B1518840.png)
![7-Ethyl-2-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1518841.png)